1-Benzyl-2-methylhydrazine

Beschreibung

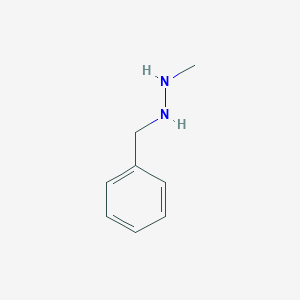

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-2-methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-10-7-8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCUSMZVZWLDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145634 | |

| Record name | 1-Methyl-2-benzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] | |

| Record name | 1-Methyl-2-benzylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>10% in benzene, >10% in ethanol, In water, 8,665 mg/L at 25 °C /Estimated/ | |

| Record name | 1-METHYL-2-BENZYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0265 at 100 °C/4 °C | |

| Record name | 1-METHYL-2-BENZYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.09 [mmHg], 0.09 mm Hg at 25 °C /Estimated/ | |

| Record name | 1-Methyl-2-benzylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-METHYL-2-BENZYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

10309-79-2 | |

| Record name | 1-Methyl-2-benzylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010309792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-benzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-2-BENZYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82474LO402 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHYL-2-BENZYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59-61 °C | |

| Record name | 1-METHYL-2-BENZYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Investigations of 1 Benzyl 2 Methylhydrazine Reactivity and Transformations

Nucleophilic Properties and Basic Character of the Hydrazine (B178648) Moiety

The reactivity of 1-benzyl-2-methylhydrazine is fundamentally governed by the hydrazine moiety, which possesses two adjacent nitrogen atoms, each with a lone pair of electrons. This configuration imparts both nucleophilic and basic characteristics to the molecule. Hydrazine derivatives are often referred to as alpha nucleophiles because they exhibit enhanced nucleophilicity compared to simple amines of similar basicity. nih.govacs.org

The nucleophilicity and basicity of the two nitrogen atoms in this compound are modulated by the electronic effects of the attached methyl and benzyl (B1604629) groups.

N1 (Benzylated Nitrogen): The benzyl group is generally considered to be weakly electron-withdrawing through an inductive effect (-I) due to the sp² hybridized carbons of the phenyl ring. However, it can also participate in resonance, which can influence the electron density on the nitrogen.

N2 (Methylated Nitrogen): The methyl group is a classic electron-donating group through an inductive effect (+I). acs.org This increases the electron density on the nitrogen atom it is attached to, thereby enhancing its basicity and nucleophilicity compared to an unsubstituted nitrogen.

Consequently, the N2 nitrogen, bearing the methyl group, is expected to be the more nucleophilic and basic center in the molecule. Kinetic studies on substituted hydrazines have shown that methyl groups can increase the reactivity of the α-position in hydrazines. researchgate.net In contrast, electron-poor arylhydrazines react more slowly than electron-rich ones, which supports the idea that the electron-donating methyl group enhances nucleophilicity. nih.gov

| Nitrogen Atom | Substituent | Inductive Effect | Expected Impact on Basicity | Expected Impact on Nucleophilicity |

|---|---|---|---|---|

| N1 | Benzyl | -I (Weakly Withdrawing) | Decreased | Decreased |

| N2 | Methyl | +I (Donating) | Increased | Increased |

Reaction Mechanisms Involving this compound as a Nucleophile

This compound reacts with aldehydes and ketones to form hydrazones. wikipedia.org This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The more nucleophilic N2 atom typically initiates the attack, although reaction at N1 is also possible, leading to isomeric products.

The general mechanism proceeds through the following steps:

Nucleophilic Attack: The lone pair of one of the nitrogen atoms of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate which quickly rearranges to a neutral carbinolamine.

Dehydration: The hydroxyl group of the carbinolamine is protonated under acidic conditions, turning it into a good leaving group (water). The subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of a stable C=N double bond, yielding the final hydrazone product. naturalspublishing.com

| Carbonyl Reactant | Structure | Resulting Hydrazone Product Name | Resulting Hydrazone Structure |

|---|---|---|---|

| Acetone | (CH₃)₂C=O | Propan-2-one (1-benzyl-2-methylhydrazone) | (CH₃)₂C=NN(CH₃)(CH₂C₆H₅) |

| Benzaldehyde | C₆H₅CHO | Benzaldehyde (1-benzyl-2-methylhydrazone) | C₆H₅CH=NN(CH₃)(CH₂C₆H₅) |

| Cyclohexanone | C₆H₁₀O | Cyclohexanone (1-benzyl-2-methylhydrazone) | C₆H₁₀=NN(CH₃)(CH₂C₆H₅) |

The Wolff-Kishner reduction is a powerful method for converting the carbonyl group of aldehydes and ketones into a methylene (B1212753) (CH₂) group. wikipedia.org The reaction typically uses hydrazine (NH₂NH₂) and a strong base (like KOH) at high temperatures. masterorganicchemistry.com While the classic reaction uses unsubstituted hydrazine, the fundamental mechanism can be extended to substituted hydrazones.

The mechanistic pathway involves several key steps:

Hydrazone Formation: The initial step is the formation of a hydrazone from the carbonyl compound and the hydrazine derivative, as described in section 3.2.1. byjus.com

Deprotonation: A strong base deprotonates the remaining N-H hydrogen of the hydrazone, forming a hydrazone anion. pharmaguideline.comlumenlearning.com

Tautomerization and N₂ Elimination: The anion rearranges, leading to the formation of a diimide anion. This intermediate is unstable and collapses with the loss of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate a carbanion. wikipedia.orgmasterorganicchemistry.com

Protonation: The carbanion is a very strong base and is rapidly protonated by the solvent (typically a high-boiling alcohol like diethylene glycol) to yield the final alkane product. byjus.com

When this compound is used, a trisubstituted hydrazone is formed which lacks the necessary N-H proton for the traditional base-promoted deprotonation step. Therefore, this compound itself is not a suitable reagent for the standard Wolff-Kishner reduction. Modifications of the reaction, such as the Shapiro or Bamford-Stevens reactions, utilize tosylhydrazones, which can undergo elimination to form alkenes. wikipedia.org

Substituted hydrazines are crucial reagents in the synthesis of heterocyclic compounds, most notably pyrazoles. nih.gov The Knorr pyrazole (B372694) synthesis and related methods involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.commdpi.com

The reaction with an unsymmetrical hydrazine like this compound can potentially lead to two regioisomeric pyrazole products, depending on which nitrogen atom acts as the initial nucleophile and which participates in the final cyclization step. beilstein-journals.orgnih.gov

The general mechanism is as follows:

Initial Condensation: One of the nitrogen atoms of this compound attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

Cyclization and Dehydration: The remaining nitrogen atom then attacks the second carbonyl group in an intramolecular fashion. The resulting cyclic intermediate subsequently eliminates a molecule of water to form the stable aromatic pyrazole ring. nih.gov

The regioselectivity of the reaction is influenced by the steric and electronic nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound, as well as the reaction conditions. nih.gov

| 1,3-Dicarbonyl Reactant | Structure | Potential Pyrazole Product(s) |

|---|---|---|

| Acetylacetone (2,4-Pentanedione) | CH₃C(O)CH₂C(O)CH₃ | 1-Benzyl-2,3,5-trimethyl-1H-pyrazolium |

| Dibenzoylmethane | C₆H₅C(O)CH₂C(O)C₆H₅ | 1-Benzyl-2-methyl-3,5-diphenyl-1H-pyrazolium |

| Ethyl acetoacetate | CH₃C(O)CH₂C(O)OC₂H₅ | 1-Benzyl-5-hydroxy-2,3-dimethyl-1H-pyrazolium or 1-Benzyl-3-hydroxy-2,5-dimethyl-1H-pyrazolium (as pyrazolones) |

Intramolecular and Intermolecular Rearrangement Processes

While specific rearrangement reactions of this compound are not extensively documented in the literature, related hydrazine derivatives are known to undergo various rearrangement processes. These reactions often proceed through radical intermediates or concerted pathways. For instance, the benzidine (B372746) rearrangement is a well-known acid-catalyzed rearrangement of 1,2-diarylhydrazines to form benzidine derivatives. Although this compound is not a 1,2-diarylhydrazine, analogous rearrangements under certain conditions cannot be entirely ruled out.

Hypothetical rearrangement pathways for this compound could involve:

Radical-Mediated Rearrangements: Homolytic cleavage of the N-N or C-N bond could generate radical species that might recombine in a different arrangement.

Sommelet-Hauser-type Rearrangement: If a quaternary ammonium (B1175870) salt were formed at the N1 position, a nih.govacs.org-sigmatropic rearrangement involving the benzyl group could potentially occur, though this is speculative.

Further research is required to determine if this compound undergoes specific, synthetically useful rearrangement reactions.

Bond Activation and Cleavage Studies within this compound

The this compound molecule contains several bonds susceptible to chemical cleavage, primarily the N-N bond and the benzylic C-N bond. The selective activation and cleavage of these bonds are of interest for synthetic applications, such as the generation of amines or other functionalized molecules.

N-N Bond Cleavage: The nitrogen-nitrogen single bond in hydrazines is relatively weak and can be cleaved under various conditions.

Reductive Cleavage: This is a common transformation, often achieved using catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon) or dissolving metal reductions (e.g., sodium in liquid ammonia). rsc.orgrsc.org Such cleavage would yield N-benzylamine and methylamine.

Oxidative Cleavage: Oxidizing agents can also cleave the N-N bond, though the products can be more complex.

Photocatalytic Cleavage: Recent studies have shown that visible light photocatalysis, using ruthenium or other metal complexes, can effectively cleave the N-N bond in N,N-disubstituted hydrazines under mild conditions. nih.govnih.gov

C-N Bond Cleavage: The molecule has two C-N bonds, but the benzylic C-N bond (C₆H₅CH₂-N) is particularly susceptible to cleavage.

Hydrogenolysis: Catalytic hydrogenation can cleave the benzylic C-N bond, a common method for debenzylation. This would result in the formation of toluene (B28343) and methylhydrazine.

Electrochemical Cleavage: Electrochemical methods have been developed for the selective oxidative cleavage of benzylic C–N bonds in various amines, which could potentially be applied to this compound. dntb.gov.uamdpi.comnih.gov

The selectivity between N-N and C-N bond cleavage can often be controlled by the choice of catalyst and reaction conditions. acs.orgrsc.org

| Bond Type | Cleavage Method | Typical Conditions/Reagents | Potential Products |

|---|---|---|---|

| N-N | Reductive Cleavage | H₂, Pd/C; Na/NH₃ | N-Benzylamine and Methylamine |

| N-N | Photocatalytic Cleavage | Ru(II) catalyst, visible light, air nih.gov | N-Benzylamine and Methylamine |

| C-N (Benzylic) | Hydrogenolysis | H₂, Pd/C | Toluene and Methylhydrazine |

| C-N (Benzylic) | Electrochemical Oxidation | Pt electrodes, constant current mdpi.com | Benzaldehyde and Methylamine |

Synthetic Utility of 1 Benzyl 2 Methylhydrazine As a Precursor

Application in Heterocyclic Chemistry

The nucleophilic nature of the hydrazine (B178648) moiety in 1-benzyl-2-methylhydrazine makes it an ideal building block for constructing a wide array of nitrogen-containing heterocyclic systems. It readily participates in condensation and cycloaddition reactions with suitable electrophilic partners.

The synthesis of pyrazoles and their dihydro derivatives, pyrazolines, represents one of the most classic and widespread applications of hydrazine compounds. This compound provides a pathway to N-substituted pyrazoles and pyrazolines, which are core structures in many pharmaceutically active compounds.

The standard method for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.govthieme.com When an unsymmetrical hydrazine like this compound reacts with an unsymmetrical 1,3-diketone, the formation of two regioisomers is possible. nih.gov The reaction is typically performed in polar protic solvents, often with acid catalysis, and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. thieme.com

Pyrazolines, specifically 2-pyrazolines, are commonly synthesized through the reaction of α,β-unsaturated aldehydes or ketones (enones) with hydrazines. lookchem.comchim.it This reaction is a cornerstone for creating these five-membered heterocycles. researchgate.netresearchgate.net The process is initiated by a nucleophilic attack of the hydrazine on the carbonyl carbon of the enone to form a hydrazone, which then undergoes an intramolecular Michael addition to close the ring and form the stable 2-pyrazoline (B94618) structure. researchgate.netresearchgate.net

| Reactant A | Reactant B (General Structure) | Product Scaffold | Reaction Type |

| This compound | 1,3-Diketone | Pyrazole | Cyclocondensation |

| This compound | α,β-Unsaturated Ketone/Aldehyde | 2-Pyrazoline | Condensation-Michael Addition |

Beyond pyrazoles, this compound is a precursor for other significant nitrogen heterocycles. Its ability to form hydrazone intermediates is key to these transformations.

One notable transformation is the Boulton–Katritzky rearrangement, a powerful method for synthesizing diverse five-membered nitrogen heterocycles. beilstein-journals.orgnih.gov This reaction involves the rearrangement of hydrazones derived from certain heterocyclic systems, such as isoxazoles or 1,2,4-oxadiazoles, to form 1,2,3-triazoles. beilstein-journals.orgresearchgate.net A hydrazone formed from this compound and a suitably substituted isoxazole (B147169) or oxadiazole could undergo this base- or acid-catalyzed recyclization, providing a route to specifically substituted 1,2,3-triazole derivatives. beilstein-journals.orgresearchgate.net

Furthermore, this compound is a suitable substrate for the Fischer indole (B1671886) synthesis, one of the oldest and most reliable methods for preparing indole rings. alfa-chemistry.comwikipedia.orgthermofisher.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone. wikipedia.org By first condensing this compound with an appropriate aldehyde or ketone, a hydrazone intermediate is formed. This intermediate, upon treatment with a Brønsted or Lewis acid catalyst, can rearrange and cyclize to produce an N-methylated indole derivative, with the elimination of the benzylamine (B48309) moiety. alfa-chemistry.comwikipedia.org

| Precursor Reaction | Intermediate | Subsequent Reaction | Product Scaffold |

| This compound + Substituted 1,2,4-Oxadiazole | Hydrazone | Boulton–Katritzky Rearrangement | 1,2,3-Triazole |

| This compound + Ketone/Aldehyde | Hydrazone | Fischer Indole Synthesis | Indole |

Role in Carbon-Nitrogen Bond Forming Reactions

The formation of carbon-nitrogen (C-N) bonds is a fundamental process in organic chemistry, essential for the synthesis of pharmaceuticals, agrochemicals, and materials. uri.eduuci.eduuri.edu this compound serves as a key nucleophilic reagent in reactions designed to construct these critical bonds.

The most direct C-N bond-forming reaction involving this compound is its condensation with carbonyl compounds (aldehydes and ketones) to produce hydrazones. solubilityofthings.com This reaction establishes a new C=N double bond and is the foundational step for many of the heterocyclic syntheses previously described, such as the Fischer indole synthesis and the formation of pyrazolines.

Beyond simple condensation, hydrazine derivatives can participate in more complex C-N bond-forming sequences. For example, reactions have been developed where hydrazines are inserted into molecules via the cleavage of existing carbon-carbon bonds, leading to the regioselective formation of two new carbon-nitrogen bonds. organic-chemistry.org this compound can also act as a nitrogen nucleophile in substitution reactions with alkyl halides, although over-alkylation can be a competing process. nptel.ac.in These reactions underscore the role of this compound as a versatile source of nitrogen for constructing the molecular frameworks of complex organic molecules.

Precursor for Advanced Organic Materials (e.g., Ligands, Intermediates in Complex Molecule Synthesis)

The utility of this compound extends to the synthesis of advanced organic materials, particularly as a precursor for ligands capable of forming metal complexes. Hydrazones derived from this compound are classified as Schiff bases and are excellent ligands for transition metal ions. nih.goveurjchem.comchemrxiv.org

Condensation of this compound with an aldehyde or ketone containing an additional donor group (such as a hydroxyl or pyridyl moiety) creates a polydentate ligand. The imine nitrogen and the additional donor atom can chelate to a metal center, forming stable coordination compounds. nih.govjmchemsci.com These metal complexes have potential applications in catalysis, materials science, and as analytical reagents. researchgate.net The specific benzyl (B1604629) and methyl substituents on the hydrazine backbone can influence the steric and electronic properties of the resulting metal complex, allowing for the fine-tuning of its chemical behavior.

As an intermediate in complex molecule synthesis, this compound provides a strategic entry point for introducing a protected or masked hydrazine functionality. Its role in well-established name reactions like the Fischer indole synthesis highlights its importance in building complex, biologically active molecules, including many triptan-class drugs used for migraines. wikipedia.org The benzyl group can often serve as a protecting group that can be removed in later synthetic steps, further expanding its versatility.

| Application Area | Derived Material | Key Functional Group | Potential Use |

| Ligand Synthesis | Hydrazone Schiff Base | Imine (-C=N-) | Metal Coordination, Catalysis |

| Complex Molecule Synthesis | Indole Scaffold | Indole Ring | Pharmaceutical Agents |

| Complex Molecule Synthesis | Pyrazole Scaffold | Pyrazole Ring | Agrochemicals, Pharmaceuticals |

Computational and Theoretical Studies on 1 Benzyl 2 Methylhydrazine and Analogs

Structure-Reactivity and Structure-Selectivity Relationship Studies

Computational and theoretical studies have been instrumental in elucidating the structure-reactivity and structure-selectivity relationships of 1-benzyl-2-methylhydrazine and its analogs. These investigations primarily leverage quantitative structure-activity relationship (QSAR) models and molecular modeling techniques to understand how specific structural modifications influence biological activity, often in the context of monoamine oxidase (MAO) inhibition.

The core structure of this compound offers several points for modification: the benzyl (B1604629) ring, the hydrazine (B178648) moiety, and the methyl group. Studies on analogous compounds have shown that alterations at these positions can significantly impact both the potency and selectivity of the molecule.

Influence of Structural Modifications on Reactivity

The reactivity of hydrazine derivatives is closely linked to their electronic and steric properties. For instance, in a series of 1,1-dioxo-1,4,2-benzodithiazine derivatives featuring a substituted methylhydrazino side chain, QSAR analysis revealed that electronic parameters are highly involved in their cytotoxic activity. nih.gov Computational models indicate that the energy of the Highest Occupied Molecular Orbital (HOMO) and the natural charge on specific atoms are critical descriptors for biological effect. nih.gov

Kinetic studies on the reactions of various hydrazines with electrophiles have demonstrated how substitution affects nucleophilicity. Methyl groups can increase the reactivity of the α-position of the hydrazine moiety while decreasing the reactivity of the β-position. acs.orgresearchgate.net This differential effect is crucial for understanding which nitrogen atom in this compound is more likely to engage in specific chemical or enzymatic reactions. The replacement of a hydrogen atom in ammonia (B1221849) with a methyl group tends to increase nucleophilicity more than the introduction of an amino group (as in hydrazine itself), highlighting the activating nature of the methyl substituent. acs.org

Theoretical studies using Density Functional Theory (DFT) on hydrazine derivatives have provided insights into their structural and electronic properties. researchgate.net These studies analyze key molecular parameters such as atomic charges, electronic density distributions, and HOMO/LUMO energies to predict reactivity. For example, a higher HOMO energy is generally associated with a greater ability to donate electrons, thus indicating higher reactivity in reactions involving nucleophilic attack.

The table below summarizes key computational parameters for a series of hypothetical this compound analogs with different substituents on the benzyl ring, illustrating the potential impact on electronic properties and predicted reactivity.

| Substituent (R) on Benzyl Ring | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Reactivity |

|---|---|---|---|

| -H (Unsubstituted) | -5.8 | 0.2 | Baseline |

| -OCH3 (Electron-Donating) | -5.5 | 0.3 | Increased |

| -Cl (Electron-Withdrawing) | -6.0 | 0.0 | Decreased |

| -NO2 (Strongly Electron-Withdrawing) | -6.4 | -0.5 | Significantly Decreased |

Influence of Structural Features on Selectivity

Structure-selectivity relationships are particularly important for analogs of this compound that act as MAO inhibitors. The two isoforms of MAO, MAO-A and MAO-B, share significant sequence identity but have different active site topographies. mdpi.com The active site of MAO-A is characterized by a single hydrophobic cavity of about 550 ų, which is smaller than the active gorge of MAO-B (approximately 700 ų). mdpi.com This size difference is a key determinant of inhibitor selectivity.

3D-QSAR models have been effectively used to identify the molecular determinants for selectivity towards MAO-A or MAO-B. nih.gov These models suggest that steric properties of substituents play a more critical role than electrostatic properties for certain classes of inhibitors. mdpi.com For instance, the introduction of bulky groups can favor inhibition of MAO-B over MAO-A due to the larger size of the MAO-B active site.

In studies of coumarin (B35378) derivatives, which are also MAO inhibitors, the hydrophobic interaction of different parts of the molecule with the substrate pocket was found to be essential for MAO-B inhibitory activity. mdpi.commdpi.com Similarly, for this compound analogs, the orientation and hydrophobic character of the benzyl group are expected to be critical for binding and selectivity. Substitutions on the benzyl ring can modulate these hydrophobic interactions and influence the fit within the active sites of MAO-A and MAO-B. mdpi.com

The following table presents hypothetical inhibitory concentrations (IC₅₀) and selectivity indices for analogs of this compound, demonstrating how structural changes could influence selectivity for MAO-A versus MAO-B.

| Analog | Modification | IC₅₀ MAO-A (nM) | IC₅₀ MAO-B (nM) | Selectivity Index (SI = IC₅₀A / IC₅₀B) |

|---|---|---|---|---|

| 1 | This compound | 150 | 50 | 3.0 |

| 2 | Addition of a second methyl group (1-Benzyl-2,2-dimethylhydrazine) | 300 | 45 | 6.7 |

| 3 | Replacement of Benzyl with Naphthyl group | 450 | 25 | 18.0 |

| 4 | Addition of a 3-chloro substituent to the Benzyl ring | 120 | 180 | 0.67 |

A higher SI value indicates greater selectivity for MAO-B, while a value less than 1 indicates selectivity for MAO-A.

These computational and theoretical frameworks provide a robust basis for predicting the reactivity and selectivity of novel analogs. By systematically modifying the structure and calculating relevant molecular descriptors, it is possible to design compounds with optimized potency and desired selectivity profiles for specific biological targets.

Analytical Methodologies for the Research and Characterization of 1 Benzyl 2 Methylhydrazine

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the analysis of 1-benzyl-2-methylhydrazine, offering non-destructive and highly detailed information about its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of this compound. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The five protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm, due to the deshielding effect of the aromatic ring current. libretexts.orgfiveable.me Their splitting patterns would depend on their relative positions (ortho, meta, para).

Benzyl (B1604629) Protons (-CH₂-): The two protons of the benzyl methylene (B1212753) group are adjacent to the aromatic ring and a nitrogen atom. Their signal is anticipated to be a singlet and appear in the range of 3.5 to 4.5 ppm. orgchemboulder.com

Methyl Protons (-CH₃): The three protons of the methyl group attached to a nitrogen atom would likely appear as a singlet in the upfield region, typically around 2.4 to 2.6 ppm.

N-H Protons: The two N-H protons would exhibit signals that can vary in chemical shift and may be broad, depending on factors like solvent and concentration. Their signals are often found in a wide range from 3.0 to 5.0 ppm and may exchange with deuterium (B1214612) oxide (D₂O).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |

| Benzyl (-CH₂) | 3.5 - 4.5 | Singlet | 2H |

| Methyl (-CH₃) | 2.4 - 2.6 | Singlet | 3H |

| N-H | 3.0 - 5.0 (variable, broad) | Singlet (broad) | 2H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.

Aromatic Carbons: The carbons of the benzene ring will show signals in the aromatic region, typically between 125 and 140 ppm. huji.ac.illibretexts.org The carbon attached to the benzyl group (ipso-carbon) will have a distinct chemical shift compared to the others.

Benzyl Carbon (-CH₂-): The carbon of the benzyl methylene group is expected to resonate in the range of 50 to 60 ppm.

Methyl Carbon (-CH₃): The methyl carbon attached to the nitrogen is anticipated to appear in the upfield region, around 30 to 40 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 125 - 140 |

| Benzyl (-CH₂) | 50 - 60 |

| Methyl (-CH₃) | 30 - 40 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by detecting the vibrational frequencies of its bonds. specac.com

Key expected absorption bands include:

N-H Stretching: The N-H bonds of the hydrazine (B178648) moiety are expected to show one or two bands in the region of 3200-3400 cm⁻¹. The presence of two bands would be indicative of a primary amine-like structure within the hydrazine group. msu.edu

Aromatic C-H Stretching: The C-H stretching vibrations of the benzene ring typically appear just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). udel.edu

Aliphatic C-H Stretching: The C-H stretching of the benzyl methylene and methyl groups will be observed in the range of 2850-3000 cm⁻¹. pressbooks.pub

C-N Stretching: The stretching vibration of the C-N bond is expected in the region of 1000-1350 cm⁻¹. msu.edu

Aromatic C=C Bending: The characteristic in-plane and out-of-plane bending vibrations of the aromatic ring are found in the fingerprint region, typically between 1400-1600 cm⁻¹ and 690-900 cm⁻¹, respectively. fiveable.me

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Bends | 1400 - 1600 | Medium to Weak |

| C-N Stretch | 1000 - 1350 | Medium |

| Aromatic C-H Bends (out-of-plane) | 690 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily involving the cleavage of the bonds adjacent to the nitrogen atoms and the stable benzyl group.

Benzylic Cleavage: A very common fragmentation pathway for benzyl-containing compounds is the cleavage of the C-C bond between the benzyl group and the rest of the molecule, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. nih.govnih.gov This is often the base peak in the spectrum.

Cleavage of the N-N Bond: The weak N-N bond in the hydrazine moiety can cleave, leading to various fragment ions.

Loss of Methyl Group: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃), leading to an ion at [M-15]⁺.

Loss of Ammonia (B1221849): Rearrangement and subsequent loss of ammonia (NH₃) is a possible fragmentation pathway for some substituted hydrazines. nih.govresearchgate.net

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 136 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 121 | [M - CH₃]⁺ |

| 45 | [CH₃NHNH₂]⁺ |

UV-Visible Spectrophotometry for Quantitative Analysis and Reaction Monitoring

UV-Visible spectrophotometry can be utilized for the quantitative analysis of this compound, taking advantage of the ultraviolet absorption by the aromatic benzene ring. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. up.ac.za For benzene and its derivatives, absorptions are generally observed around 254-260 nm. libretexts.orgquimicaorganica.org

This technique is particularly useful for:

Determining Concentration: By creating a calibration curve based on Beer-Lambert law, the concentration of this compound in a solution can be accurately determined.

Monitoring Reactions: The progress of a chemical reaction involving this compound can be monitored by observing the change in absorbance at a specific wavelength over time.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for its quantitative determination.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to their basic nature, amines and hydrazines can sometimes exhibit poor peak shape (tailing) on standard GC columns. labrulez.com Therefore, the use of deactivated or base-treated columns is often necessary for the effective analysis of this compound. labrulez.com

When coupled with a mass spectrometer (GC-MS), this technique provides a definitive identification of the compound based on both its retention time and its mass spectrum. publisso.de GC-MS is highly sensitive and can be used for:

Purity Assessment: Determining the purity of a sample of this compound by separating it from any impurities.

Trace Analysis: Detecting and quantifying trace amounts of the compound in various matrices. For trace analysis of hydrazines, derivatization is often employed to improve volatility and chromatographic performance. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and degradants.

Analysis: For analytical purposes, Reverse-Phase HPLC (RP-HPLC) is the most common modality. Due to the polar nature of the hydrazine moiety, derivatization is sometimes employed to enhance retention and improve chromatographic peak shape. However, direct analysis is also feasible with appropriate column and mobile phase selection. The benzyl group provides a chromophore, allowing for straightforward detection using UV spectrophotometry.

Key analytical findings indicate that C18 columns provide effective separation for substituted hydrazine compounds rasayanjournal.co.in. The method's sensitivity allows for the detection and quantification of trace-level impurities, which is critical for quality control rasayanjournal.co.in.

Below is a table summarizing typical starting conditions for the HPLC analysis of this compound, based on methods developed for related substituted hydrazines.

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size | Provides a nonpolar stationary phase for effective separation of moderately polar organic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Organic solvent elutes the compound, while the aqueous phase and acid modifier control retention and improve peak shape. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex samples with multiple impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for optimal separation efficiency and run time. |

| Column Temp. | 25-30 °C | Maintains consistent retention times and improves reproducibility. |

| Detection | UV at ~254 nm | The benzyl group absorbs UV light, allowing for sensitive detection. |

| Injection Vol. | 5-20 µL | Standard volume for analytical scale injections. |

Purification: Preparative HPLC is an essential tool for obtaining high-purity this compound for research and development purposes. The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads lcms.cznih.gov. The goal is to isolate the peak corresponding to the desired compound from all other signals in the chromatogram.

The process involves scaling up an optimized analytical method. Method development focuses on maximizing the resolution between the target compound and its closest eluting impurity to ensure high purity of the collected fractions. After separation, the solvent is removed from the collected fractions, typically by evaporation or lyophilization, to yield the purified solid compound .

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | C18, 10 µm particle size | Larger particles reduce backpressure with larger columns and higher flows. |

| Column | 20-50 mm internal diameter | Accommodates larger sample injection volumes for bulk purification. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Solvents are chosen for good solubility of the sample and volatility for easy removal. |

| Flow Rate | 20-100 mL/min | Higher flow rates are used to process larger volumes in a reasonable time. |

| Loading | Milligrams to grams per injection | The amount depends on the column size and separation efficiency. |

| Detection | UV at 254 nm (using a flow cell with a splitter) | Monitors the elution of compounds to guide fraction collection. |

| Fraction Collection | Triggered by UV signal threshold or time windows | Isolates the eluting peak corresponding to this compound. |

Advanced Techniques for In Situ Reaction Monitoring and Kinetic Studies

Understanding the reaction dynamics of this compound is critical for optimizing synthesis, controlling byproduct formation, and elucidating reaction mechanisms. Advanced spectroscopic techniques allow for real-time, in situ monitoring of reactions as they occur in the reaction vessel.

In Situ Reaction Monitoring: Spectroscopic methods that provide real-time data without the need for sample extraction are invaluable. Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are particularly well-suited for this purpose.

In Situ NMR Spectroscopy: This technique provides detailed structural information over the course of a reaction. By placing an NMR tube directly in the spectrometer and initiating the reaction within it, chemists can track the disappearance of reactant signals and the appearance of intermediate and product signals over time nih.govrsc.orgacs.orgacs.org. For reactions involving this compound, ¹H NMR can be used to monitor the chemical shifts of the benzylic (-CH₂-) and methyl (-CH₃) protons, providing direct insight into the transformation of the molecule rsc.org.

UV-Vis Spectroscopy: For reactions that involve a change in chromophores, in situ UV-Vis spectroscopy can be a powerful tool. The formation or consumption of conjugated systems, such as in the reaction of this compound to form a hydrazone, can be monitored by tracking the change in absorbance at a specific wavelength over time acs.orgacs.org. This provides a continuous profile of the reaction progress.

Kinetic Studies: Kinetic studies measure the rate at which a reaction proceeds, providing fundamental information about the reaction mechanism and the factors that influence it. The data gathered from in situ monitoring techniques are often used to determine reaction kinetics. By plotting the concentration of reactants or products versus time, the reaction order, rate constant, and activation energy can be calculated scielo.br. For example, the rate of hydrazone formation from a hydrazine derivative is known to be influenced by factors such as pH and the electronic nature of the reactants ultrasoundandmriforcancertherapy.ca. Kinetic analysis of reactions involving this compound, such as acylation or condensation, allows for a deeper understanding of its reactivity.

| Technique | Information Provided | Application to this compound Reactions |

| ¹H NMR Spectroscopy | Real-time structural changes, identification of intermediates | Monitoring the signals of benzylic, methyl, and aromatic protons during synthesis or derivatization. nih.govrsc.org |

| UV-Vis Spectroscopy | Changes in concentration of UV-active species | Tracking the formation of conjugated products like hydrazones. acs.orgacs.org |

| LC-MS | Identification of products and byproducts in real-time | Analyzing aliquots from the reaction mixture to confirm mass of products and intermediates. |

By employing these advanced analytical and spectroscopic methods, researchers can achieve a comprehensive understanding of this compound, from ensuring its purity to mapping its intricate reaction pathways.

Q & A

Q. What are the standard synthetic protocols for preparing 1-Benzyl-2-methylhydrazine, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution. A common approach involves reacting benzyl chloride with methylhydrazine in a polar solvent like acetonitrile under reflux (3–4 hours). For optimization, parameters such as solvent polarity (e.g., acetonitrile vs. ethanol), stoichiometric ratios (1:1 to 1:1.2 for benzyl chloride:methylhydrazine), and reaction time (monitored by TLC) should be tested. Post-synthesis, purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- IR Spectroscopy : Confirm N–H (3200–3300 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches.

- ¹H NMR : Look for characteristic peaks: benzyl protons (δ 7.2–7.4 ppm, multiplet), methylhydrazine protons (δ 2.3–2.5 ppm, singlet), and NH protons (δ 3.5–4.0 ppm, broad).

- GC-MS : Molecular ion peak at m/z 136.2 (M⁺) and fragmentation patterns (e.g., loss of benzyl group at m/z 91).

- HPLC : Purity assessment using a C18 column with methanol/water mobile phase .

Q. How does this compound react with carbonyl compounds, and what are the implications for derivatization?

- Methodological Answer : The compound reacts with aldehydes/ketones to form hydrazones, a key step in synthesizing heterocycles (e.g., pyrazoles). For example, refluxing with benzaldehyde in ethanol (1:1 molar ratio, 1–2 hours) yields 1-benzyl-2-methylhydrazone. Monitor by TLC (hexane:ethyl acetate 3:1). Hydrazones are precursors for cyclocondensation reactions to generate bioactive scaffolds .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Storage : Classify as a combustible solid (WGK 3). Store in airtight containers away from oxidizers and moisture .

- Handling : Use PPE (gloves, goggles) in a fume hood. Neutralize spills with dilute acetic acid and adsorbent material. Avoid inhalation; LC-MS or FTIR can detect airborne traces .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C/²H) of this compound enhance metabolic tracking in pharmacokinetic studies?

- Methodological Answer : Isotopic enrichment (e.g., [¹³C]-benzyl or [²H₃]-methyl groups) allows tracing via LC-MS/MS. Synthesize labeled analogs using isotopically substituted starting materials (e.g., ¹³C-benzyl chloride). Validate isotopic purity (>99%) by high-resolution MS and NMR isotope shift analysis .

Q. What mechanistic insights govern the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–12, 37°C) and monitor degradation via HPLC.

- Thermal Stability : Use TGA/DSC to determine decomposition thresholds (e.g., >100°C).

- Mechanism : Acidic conditions protonate the hydrazine moiety, leading to hydrolysis; alkaline conditions promote oxidation. Stabilizers like BHT (0.1% w/v) can mitigate degradation .

Q. How does this compound interact with transition-metal catalysts in C–N bond-forming reactions?

- Methodological Answer : The compound acts as a ligand in Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig). Optimize catalytic systems by screening Pd sources (Pd(OAc)₂, PdCl₂), ligands (Xantphos), and bases (Cs₂CO₃) in toluene at 80–100°C. Characterize intermediates via X-ray crystallography or EXAFS .

Q. What computational models predict the biological activity of this compound derivatives?

- Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate electronic properties (HOMO/LUMO energies) and molecular docking (AutoDock Vina) against target enzymes (e.g., monoamine oxidase). Validate predictions with in vitro assays (IC₅₀ measurements) .

Q. How can this compound be incorporated into supramolecular architectures for material science applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.